properties of 2-Phenylacetylene-1-boronic acid diisopropyl ester
properties of 2-Phenylacetylene-1-boronic acid diisopropyl ester
An In-depth Technical Guide to 2-Phenylacetylene-1-boronic acid diisopropyl ester: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Phenylacetylene-1-boronic acid diisopropyl ester (diisopropyl (phenylethynyl)boronate), a versatile and increasingly important reagent in modern organic synthesis. As a stable, easy-to-handle precursor for the phenylethynyl group, this boronic ester finds significant application in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, and offers in-depth insights into its primary applications, including Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. The causality behind experimental choices and the underlying reaction mechanisms are emphasized to provide a field-proven perspective on its practical use.
Physicochemical and Spectroscopic Profile
2-Phenylacetylene-1-boronic acid diisopropyl ester is a boronic ester derivative of phenylacetylene.[1] The diisopropyl ester group offers a balance of steric bulk and electronic properties that contribute to its stability compared to the corresponding boronic acid, while still allowing for efficient transmetalation in catalytic cycles. It is primarily utilized in material science and pharmaceutical synthesis for the introduction of the phenylethynyl moiety.[1]
Core Properties
| Property | Value | Reference |
| IUPAC Name | diisopropyl phenylethynylboronate | [2] |
| Synonyms | 2-phenylethynyl-di(propan-2-yloxy)borane | [1] |
| CAS Number | 121021-26-9 | [3][4] |
| Molecular Formula | C₁₄H₁₉BO₂ | [1] |
| Molecular Weight | 230.11 g/mol | [1] |
| Appearance | Data not widely published; typically a liquid or low-melting solid | - |
| Boiling Point | Data not widely published; distillation under reduced pressure is recommended | [5] |
| Solubility | Soluble in common organic solvents (THF, dioxane, toluene, ether) | - |
Spectroscopic Characterization
-
¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons, a septet for the two methine protons of the isopropyl groups, and a doublet for the twelve methyl protons of the isopropyl groups.
-
¹³C NMR: Key resonances would include those for the phenyl ring carbons, the acetylenic carbons (with the carbon bonded to boron being characteristically broad or unobserved), and the methine and methyl carbons of the isopropyl esters.[6]
-
¹¹B NMR: As a tricoordinate boronic ester, a single, relatively broad resonance is expected in the range of δ 25-33 ppm, characteristic of sp²-hybridized boron in this chemical environment.[7][8][9]
Synthesis and Purification
The most direct and widely applicable synthesis of alkynyl boronic esters involves the reaction of a terminal alkyne with an organolithium reagent, followed by trapping the resulting acetylide with a trialkyl borate.[4][10] This method is efficient and provides a high yield of the desired product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diisopropyl (phenylethynyl)boronate.
Detailed Experimental Protocol
Objective: To synthesize 2-Phenylacetylene-1-boronic acid diisopropyl ester from phenylacetylene.
Materials:
-
Phenylacetylene (1.0 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Triisopropyl borate (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (oven-dried) and syringe techniques
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (1.0 equiv) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C. The formation of the lithium phenylacetylide is the critical first step, creating the nucleophile needed for the subsequent borylation.[4][11]
-
Borylation: To the acetylide solution, add triisopropyl borate (1.1 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The acetylide anion attacks the electrophilic boron atom of the borate ester.[10]
-
Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude boronic ester can be purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification depends on the scale and purity requirements.
Core Applications and Reaction Mechanisms
The primary utility of diisopropyl (phenylethynyl)boronate lies in its role as a coupling partner in palladium-catalyzed reactions. The boronic ester serves as a stable and efficient source of a nucleophilic phenylethynyl group for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp) bond formation. Using an alkynyl boronic ester is particularly advantageous as it circumvents the need to handle potentially unstable or gaseous terminal alkynes directly under basic conditions.[12]
Mechanism: The reaction proceeds via a well-established catalytic cycle. A key feature is the requirement of a base to activate the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize an aryl-alkyne via Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (Ar-Br, 1.0 equiv)
-
2-Phenylacetylene-1-boronic acid diisopropyl ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), diisopropyl (phenylethynyl)boronate (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[13]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.
Sonogashira-Type Cross-Coupling
The classical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14] An innovative application of alkynyl boronic esters is to employ them in a "Sonogashira-type" coupling. This approach can be beneficial when the direct use of the terminal alkyne is problematic, for instance, due to high volatility or propensity for homocoupling (Glaser coupling).[15]
Mechanism: In this variation, the alkynyl boronic ester effectively serves as the alkyne source. The reaction can proceed through a mechanism where the boronic ester transmetalates to the palladium center, followed by coupling. While less common than the Suzuki coupling, this method highlights the versatility of the reagent.[3][16]
Caption: Simplified workflow for a Sonogashira-type cross-coupling reaction.
Objective: To couple an aryl iodide with diisopropyl (phenylethynyl)boronate without a copper co-catalyst to minimize homocoupling side products.
Materials:
-
Aryl iodide (Ar-I, 1.0 equiv)
-
2-Phenylacetylene-1-boronic acid diisopropyl ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃ or SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Catalyst Pre-formation: In a reaction flask under inert atmosphere, stir the palladium catalyst and the phosphine ligand in the solvent for 15-20 minutes at room temperature. This allows for the formation of the active catalytic species.
-
Reagent Addition: Add the aryl iodide, diisopropyl (phenylethynyl)boronate, and the base to the flask.
-
Heating and Monitoring: Heat the mixture to 90-110 °C and monitor by an appropriate analytical technique until the starting aryl iodide is consumed.
-
Workup and Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol (Section 3.1.2). The copper-free conditions are often cleaner and can simplify purification.
Handling, Storage, and Safety
As a flammable and potentially corrosive substance, proper handling of 2-Phenylacetylene-1-boronic acid diisopropyl ester is imperative.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Storage: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry place, away from heat, sparks, and open flames. Recommended storage is often refrigerated (2-8 °C).[16]
-
Hazards: Classified as a flammable liquid. It can cause severe skin burns and eye damage. Long-term exposure may have adverse health effects. It is also noted as being harmful to aquatic life.[16] All waste must be disposed of according to local environmental regulations.
Conclusion
2-Phenylacetylene-1-boronic acid diisopropyl ester is a powerful and versatile synthetic tool. Its stability, ease of handling, and reactivity make it an excellent choice for introducing the phenylethynyl group in Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this reagent to construct complex molecules for applications ranging from advanced materials to novel pharmaceutical agents.
References
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Organic Syntheses. Lithiation/Borylation of N,N-Diisopropyl-3-phenylpropyl Carbamate: Isobutylboronic Acid Pinacol Ester. Coll. Vol. 88, p.185 (2011); Vol. 97, p.245 (2020). [Link]
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Chemistry LibreTexts. (2015). Preparation of Alkynes from Alkynyl Anions. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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European Patent Office. EP3741756A1 - Synthesis method for boronic acid ester compound. [Link]
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San Diego State University. ¹¹B NMR Chemical Shifts. [Link]
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